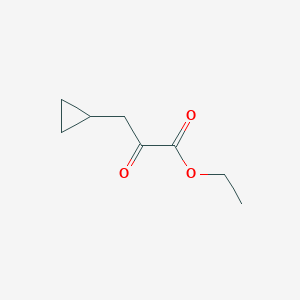

Ethyl 3-cyclopropyl-2-oxopropanoate

Vue d'ensemble

Description

Ethyl 3-cyclopropyl-2-oxopropanoate (ECOP) is a cyclic ester of oxopropanoic acid and is a key intermediate in the synthesis of pharmaceuticals, fragrances, and other organic compounds. ECOP has been studied extensively for its potential applications in medicinal chemistry, biochemistry, and other areas of research. It is a versatile chemical with a wide range of reactivity and properties that make it an attractive option for many synthetic and research applications.

Applications De Recherche Scientifique

Synthesis of Complex Compounds

Research has shown that Ethyl 3-cyclopropyl-2-oxopropanoate is involved in the synthesis of various complex compounds. For instance, it has been used in the synthesis of substituted ethyl 3-(3-hydroxy-2-thienyl)-3-oxopropanoates, which involved the reaction of ethyl cyanoacetate, carbon disulfide, and ethyl 4-chloroacetoacetate (Larionova et al., 2013). Another study improved the Buchner reaction selectivity in copper-catalyzed reactions of ethyl 3-arylmethylamino-2-diazo-3-oxopropanoates (Liu et al., 2017).

Acetylcholinesterase Inhibition

A novel molecule with potent acetylcholinesterase inhibition properties, Ethyl 3-(2-(4-fluorophenyl)amino)-4-phenylthiazol-5-yl)-3-oxopropanoate, has been studied extensively. A bioanalytical method was developed for its quantitative measurement, and its in vitro metabolite profiling was performed using liquid chromatography-mass spectrometry (Nemani et al., 2018).

Anticancer Potential

Certain derivatives of ethyl 3-oxopropanoates, including ethyl 3-hydrazinyl-3-oxopropanoate, have shown significant anticancer activity. These compounds displayed notable activity against HT-29 colon cancer cell line and leukemia K562 cell line (Abdel‐Aziz et al., 2013).

Enantioselective Reduction

Ethyl 3-aryl-3-oxopropanoates were reduced enantioselectively to corresponding (S)-alcohols by the fungus Rhizopus arrhizus, demonstrating its potential in asymmetric synthesis (Salvi & Chattopadhyay, 2006).

Synthesis of Fungicides and Bactericides

Ethyl 3-(4'-methylphenyl)-3-oxopropanoate was used in the synthesis of pyrazolin-5-ones as potential fungicides and bactericides, indicating its use in agricultural chemistry (Ahluwalia et al., 1986).

Synthesis of Pheromone Components

Ethyl 3-chloropropanoate, closely related to this compound, was used in the synthesis of components of the Ips typographus L. European spruce spark beetle pheromone, demonstrating its application in entomology and pest control (Matyushenkov & Kulinkovich, 2006).

Mécanisme D'action

Target of Action

Ethyl 3-cyclopropyl-2-oxopropanoate is primarily used as an organic synthesis intermediate . It is used in the synthesis of various pharmaceutical molecules, pesticides, and dyes . .

Pharmacokinetics

- Boiling Point : 73℃/1mm

- Density : 1.058 g/mL at 25 °C

- Solubility : Slightly soluble in Chloroform and Methanol

These properties can influence the compound’s bioavailability and pharmacokinetics.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a dark place, sealed, and at room temperature to maintain its stability . The reaction conditions, such as temperature and solvent, can also affect the compound’s reactivity and the outcome of the synthesis process .

Safety and Hazards

Propriétés

IUPAC Name |

ethyl 3-cyclopropyl-2-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-2-11-8(10)7(9)5-6-3-4-6/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEEXXQDCFONWJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)CC1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20624383 | |

| Record name | Ethyl 3-cyclopropyl-2-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20624383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

64025-67-8 | |

| Record name | Ethyl 3-cyclopropyl-2-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20624383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 2-oxa-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B1321941.png)